1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields
Preparation Methods
The synthesis of 1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the butyl group, the oxo group, and the carbamoyl groups. Common synthetic methods include:
Cyclization reactions: to form the pyrrolidine ring.
N-alkylation: to introduce the butyl group.
Amidation reactions: to attach the carbamoyl groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl groups.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-butyl-5-oxo-N-(4-{[2-(propylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives with different substituents. These compounds may share similar reactivity and applications but differ in their specific properties and effectiveness. Examples include:
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Pyrrolizines: Another class of nitrogen-containing heterocycles with diverse biological activities.
Prolinol derivatives: Used in asymmetric synthesis and as chiral auxiliaries.
Properties
Molecular Formula |
C26H32N4O4 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-[4-[[2-(propylcarbamoyl)phenyl]carbamoyl]phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H32N4O4/c1-3-5-15-30-17-19(16-23(30)31)25(33)28-20-12-10-18(11-13-20)24(32)29-22-9-7-6-8-21(22)26(34)27-14-4-2/h6-13,19H,3-5,14-17H2,1-2H3,(H,27,34)(H,28,33)(H,29,32) |
InChI Key |
UZKRVBLUKNVEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCCC |
Origin of Product |
United States |
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